

"analytical methods for N-(2-Ethoxyethyl)benzylamine characterization"

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Compound of Interest

Compound Name: *N-(2-Ethoxyethyl)benzylamine*

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An In-Depth Guide to the Analytical Characterization of **N-(2-Ethoxyethyl)benzylamine**

Authored by: A Senior Application Scientist

Introduction

N-(2-Ethoxyethyl)benzylamine is a secondary amine of significant interest in pharmaceutical and chemical research, often serving as a key intermediate in the synthesis of more complex molecules. Its structural features—a benzyl group, a secondary amine, and an ethoxyethyl moiety—necessitate a comprehensive analytical strategy to ensure identity, purity, and stability. This guide provides a detailed exploration of the essential analytical methods for the thorough characterization of **N-(2-Ethoxyethyl)benzylamine**, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established principles and are designed to be robust and self-validating.

This document moves beyond a simple listing of procedures. It delves into the causality behind experimental choices, offering insights honed from field experience to empower researchers to not only execute these methods but also to understand and adapt them for their specific applications.

Foundational Characterization: Identity and Physicochemical Properties

The initial step in characterizing any chemical entity is to confirm its identity and fundamental properties. For **N-(2-Ethoxyethyl)benzylamine**, this involves a combination of spectroscopic techniques to elucidate its molecular structure.

Spectroscopic Confirmation of Structure

A multi-spectroscopic approach is non-negotiable for the unequivocal identification of **N-(2-Ethoxyethyl)benzylamine**. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide a unique piece of the structural puzzle.

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. Both ^1H and ^{13}C NMR should be employed to map out the carbon-hydrogen framework.

Expertise & Experience: The chemical shifts (δ) in NMR are highly sensitive to the electronic environment of the nuclei. For **N-(2-Ethoxyethyl)benzylamine**, the aromatic protons on the benzyl group are expected to appear in the downfield region (typically 7.2-7.4 ppm), while the aliphatic protons of the ethoxyethyl and benzyl methylene groups will be found in the upfield region. The presence of the electronegative nitrogen and oxygen atoms will cause adjacent methylene protons to shift further downfield than simple alkanes.

Protocol 1: ^1H and ^{13}C NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of the **N-(2-Ethoxyethyl)benzylamine** sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is desired.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.^[1]
- **^1H NMR Acquisition:**
 - Acquire a standard one-dimensional ^1H NMR spectrum.

- Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
- Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative ratios of protons and compare the observed chemical shifts and coupling constants with predicted values.

| Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for **N-(2-Ethoxyethyl)benzylamine** (in CDCl₃) | | :--- | :--- | :--- | | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | Aromatic Protons (C₆H₅) | 7.20 - 7.40 (m, 5H) | 127.0 - 140.0 | | Benzyl CH₂ | ~3.80 (s, 2H) | ~54.0 | | N-CH₂ (ethoxyethyl) | ~2.80 (t, 2H) | ~50.0 | | O-CH₂ (ethoxyethyl, from N) | ~3.60 (t, 2H) | ~70.0 | | O-CH₂ (ethyl) | ~3.50 (q, 2H) | ~66.0 | | CH₃ (ethyl) | ~1.20 (t, 3H) | ~15.0 |

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.[2] The spectrum of **N-(2-Ethoxyethyl)benzylamine** is expected to show characteristic absorption bands for its amine, ether, and aromatic functionalities.

Expertise & Experience: The absence of a strong, broad absorption in the 3300-3500 cm⁻¹ region can confirm that the amine is secondary (N-H stretch). The C-O stretch of the ether will be a prominent feature, typically appearing as a strong band in the fingerprint region.

Protocol 2: FTIR Spectroscopy

- Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for ease of use and minimal sample preparation.[3]
- Sample Preparation:

- ATR: Place a small drop of the liquid **N-(2-Ethoxyethyl)benzylamine** sample directly onto the ATR crystal.
- KBr Pellet (for solids): If the sample is a salt, grind a small amount with dry potassium bromide (KBr) and press into a thin, transparent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty ATR crystal or the KBr pellet.
 - Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm^{-1} .
- Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

| Table 2: Predicted FTIR Absorption Bands for **N-(2-Ethoxyethyl)benzylamine** | | :--- | :--- | :---
| | Functional Group | Predicted Absorption Range (cm^{-1}) | Intensity | | N-H Stretch (secondary amine) | 3300 - 3500 | Weak - Medium | | C-H Stretch (aromatic) | 3000 - 3100 | Medium | | C-H Stretch (aliphatic) | 2850 - 3000 | Medium - Strong | | C=C Stretch (aromatic) | 1450 - 1600 | Medium | | C-N Stretch (amine) | 1020 - 1250 | Medium | | C-O Stretch (ether) | 1070 - 1150 | Strong |

Purity and Impurity Profiling: Chromatographic Techniques

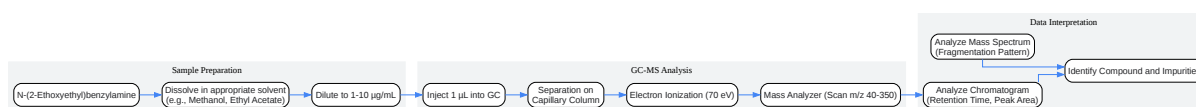
Chromatographic methods are indispensable for assessing the purity of **N-(2-Ethoxyethyl)benzylamine** and for identifying and quantifying any process-related impurities or degradation products. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.^[4] It offers high-resolution separation and provides definitive structural information from the mass spectra of the separated components.

Trustworthiness: The combination of chromatographic retention time and a unique mass spectral fragmentation pattern provides a high degree of confidence in the identification of the main component and any impurities. Electron Ionization (EI) is a common ionization technique that induces reproducible fragmentation, creating a "fingerprint" for the molecule. The fragmentation of **N-(2-Ethoxyethyl)benzylamine** is expected to be dominated by alpha-cleavage adjacent to the nitrogen atom and cleavage of the benzyl group to form the stable tropylium ion (m/z 91).[5][6]

Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS analysis of **N-(2-Ethoxyethyl)benzylamine**.

Protocol 3: GC-MS Analysis

- Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or ethyl acetate. Perform serial dilutions to achieve a final concentration of 1-10 µg/mL.[5]
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.
- GC Conditions:
 - Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm x 0.25 µm 5% phenyl-methylpolysiloxane column (e.g., HP-5MS or equivalent).[5]

- Injector Temperature: 250 °C.
- Injection Mode: Split (e.g., 40:1) or splitless, with an injection volume of 1 µL.
- Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
 - Mass Range: Scan from m/z 40 to 350.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.

| Table 3: Predicted Key Mass Fragments for **N-(2-Ethoxyethyl)benzylamine** | | :--- | :--- | :--- | |
m/z | Predicted Fragment | Comments | | 179 | [M]⁺ | Molecular Ion | | 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group), often the base peak.[5] | | 88 | [CH₂=N⁺H-CH₂CH₂OC₂H₅] | α-cleavage at the benzyl position. | | 73 | [CH₂CH₂OC₂H₅]⁺ | Cleavage of the ethoxyethyl group. | | 45 | [C₂H₅O]⁺ | Fragment from the ethoxy group. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for purity determination and quantification of non-volatile or thermally labile compounds. A reverse-phase HPLC method with UV detection is highly suitable for **N-(2-Ethoxyethyl)benzylamine** due to the UV-absorbing properties of the benzyl group.

Authoritative Grounding: A well-developed HPLC method must be able to separate the main peak from potential impurities, such as unreacted starting materials (e.g., benzylamine, 2-ethoxyethylamine) and by-products (e.g., dibenzylated amine).[7] The method's ability to do this is referred to as its specificity or selectivity.

Protocol 4: HPLC Purity Analysis

- Sample and Standard Preparation:
 - Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of **N-(2-Ethoxyethyl)benzylamine** reference standard in 100 mL of diluent (e.g., 50:50 Acetonitrile:Water).
 - Sample Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of the sample in 100 mL of the diluent.[8]
 - Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[7]
- Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).[8]
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - Mobile Phase A: 0.1% Phosphoric Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Gradient Elution: A linear gradient from 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.[7]
 - Detection Wavelength: 254 nm.[7]
 - Injection Volume: 10 µL.
- System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. [7]
- Data Analysis: Calculate the purity of the sample by the area percent method:

- % Purity = (Area of Main Peak / Total Area of all Peaks) x 100

| Table 4: Example HPLC Purity Data | | :--- | :--- | :--- | :--- | | Sample ID | Retention Time (min) |
Peak Area (%) | Purity (%) | | Reference Standard | 5.31 | 99.96 | >99.9 | | Synthesized Batch |
5.32 | 98.75 | 98.8 | | Impurity 1 (e.g., Benzylamine) | 2.75 | 0.85 | - | | Impurity 2 (e.g., 2-
Ethoxyethylamine) | 1.89 | 0.40 | - |

(Note: Data is illustrative, based on typical separation profiles for similar compounds.)^[7]

Thermal Analysis

Understanding the thermal stability of a compound is critical, especially if it is to be subjected to heating during manufacturing, formulation, or storage. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information on decomposition temperatures, melting points, and other thermal events.

Expertise & Experience: For a liquid sample like **N-(2-Ethoxyethyl)benzylamine**, TGA will reveal the onset temperature of decomposition or boiling, while DSC can identify phase transitions. When coupled with an evolved gas analyzer like FTIR, TGA can also identify the gaseous byproducts of decomposition.^[9]

Protocol 5: Thermal Analysis (TGA/DSC)

- Instrumentation: A simultaneous TGA/DSC analyzer.
- Sample Preparation: Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., alumina).^[9]
- Experimental Conditions:
 - Atmosphere: Nitrogen or air flow (e.g., 50 mL/min).
 - Temperature Program: Heat the sample from ambient temperature to a suitable upper limit (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).^[9]
- Data Analysis: Analyze the resulting TGA curve for mass loss events and the DSC curve for endothermic or exothermic peaks. Determine the onset temperature of decomposition from the TGA data and the melting point (if applicable) from the DSC data.

Conclusion and Forward Outlook

The analytical characterization of **N-(2-Ethoxyethyl)benzylamine** requires a multi-faceted approach that combines spectroscopic and chromatographic techniques. The protocols and insights provided in this guide offer a robust framework for confirming the identity, assessing the purity, and understanding the stability of this important chemical intermediate. By employing NMR for structural elucidation, FTIR for functional group identification, GC-MS for volatile impurity profiling and confirmation, HPLC for quantitative purity analysis, and thermal analysis for stability assessment, researchers can build a comprehensive and reliable data package.

This self-validating system of orthogonal techniques ensures the highest degree of confidence in the quality of **N-(2-Ethoxyethyl)benzylamine**, which is paramount for its successful application in research and development.

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